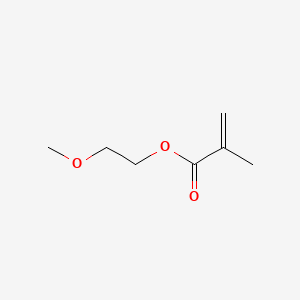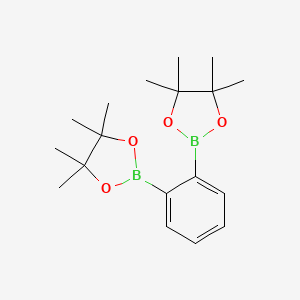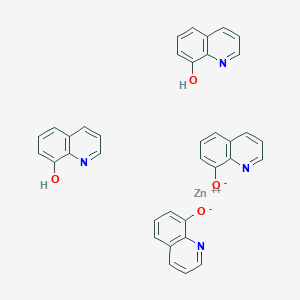
Amyloid b-Protein (20-29) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid b-Protein (20-29) Trifluoroacetate is a protein fragment that is used in various laboratory procedures . It is often used for pharmaceutical testing due to its high-quality reference standards .
Synthesis Analysis
The synthesis of Amyloid b-Protein and similar proteins has been extensively studied. The molecular mechanisms by which soluble proteins form amyloid fibrils have been revealed through these studies . For instance, the amyloidogenic Aβ 42 peptide was efficiently prepared using a double linker system, which improved solubility and chromatographic peak resolution .Molecular Structure Analysis
Amyloid b-Protein (20-29) Trifluoroacetate, like other proteins that aggregate in human diseases, folds into a fibrillar structure with a cross-β architecture, referred to as ‘amyloid fibril’ .Chemical Reactions Analysis
The formation of amyloid fibrils is a general class of protein self-assembly behavior, which is associated with both functional biology and the development of a number of disorders . The molecular mechanisms by which soluble proteins form amyloid fibrils have been extensively studied .Physical And Chemical Properties Analysis
Amyloid b-Protein (20-29) Trifluoroacetate, like other proteins, undergoes a transition between the dilute solution phase of a protein and a solid β-sheet-rich aggregated phase that occurs through nucleation-and-growth processes .作用機序
将来の方向性
Research into the origin and pathological manifestations of amyloidosis continues to stimulate the development of new therapeutics . The recent successes of Aβ-targeted trials have assuaged doubts about the amyloid cascade hypothesis . Future research will likely focus on further understanding the molecular mechanisms of amyloid formation and developing more effective therapies .
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O17.C2HF3O2/c1-21(2)35(43(72)47-18-31(58)50-29(20-56)42(71)53-27(16-30(46)57)40(69)52-25(11-7-8-14-44)38(67)48-19-34(63)64)55-41(70)28(17-33(61)62)54-39(68)26(12-13-32(59)60)51-36(65)22(3)49-37(66)24(45)15-23-9-5-4-6-10-23;3-2(4,5)1(6)7/h4-6,9-10,21-22,24-29,35,56H,7-8,11-20,44-45H2,1-3H3,(H2,46,57)(H,47,72)(H,48,67)(H,49,66)(H,50,58)(H,51,65)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,59,60)(H,61,62)(H,63,64);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,35-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRSHWZTVLXWFU-ZJVCHRBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67F3N12O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid b-Protein (20-29) Trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

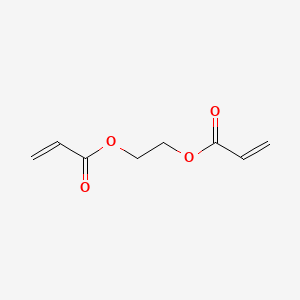
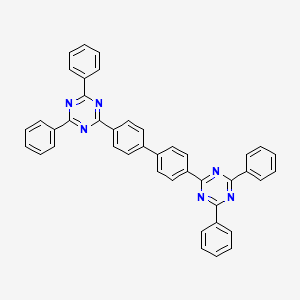
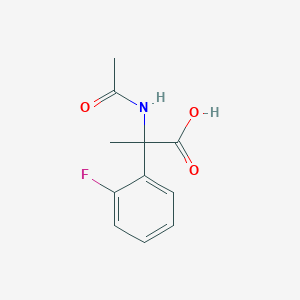

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)

